

Reference standards for 6-hydroxyhexadecanoic acid identification

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Compound of Interest

Compound Name: 6-Hydroxyhexadecanoic acid

CAS No.: 58763-57-8

Cat. No.: B1367024

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Reference Standard Profile: 6-Hydroxyhexadecanoic Acid

Executive Summary: The Isomer Challenge

In lipidomics and drug development, "hydroxy palmitic acid" is an ambiguous term. The vast majority of commercial standards are **16-hydroxyhexadecanoic acid** (omega-oxidation product). The 6-hydroxy isomer (mid-chain oxidation product) represents a distinct metabolic pathway, often linked to specific microbial biotransformations or cytochrome P450 sub-families (e.g., CYP4/CYP540).

Critical Warning: Do not substitute 16-OH or 2-OH standards for 6-OH analysis. Their chromatographic retention and mass spectral fragmentation are fundamentally different.

Quick Reference: Standard Selection

Feature	Target: 6-Hydroxyhexadecanoic Acid	Common Interference: 16-Hydroxy (Juniperic)	Common Interference: 2-Hydroxy
CAS Number	58763-57-8	506-13-8	764-67-0
Primary Vendor	Larodan (Product ID: 14-1614)	Sigma, Cayman, TCI	Sigma, TCI
Biological Role	Specialized metabolite (Microbial/P450)	Plant Cutin Monomer / -oxidation	-oxidation / Sphingolipid synthesis
GC-MS Diagnostic	m/z 217, 243 (Mid-chain cleavage)	m/z 103 (Primary alcohol TMS)	m/z 129 (Alpha cleavage)

Comparative Analysis of Reference Materials

A. Commercial Standards (The Gold Standard)

For quantitative rigor, a certified reference material (CRM) or high-purity commercial standard is non-negotiable.

- Larodan (Sweden): Currently the primary verified supplier for the specific 6-OH isomer.
 - Purity: >98% (GC-FID).
 - Form: Crystalline solid.
 - Pros: Guaranteed regiochemistry; eliminates synthesis ambiguity.
 - Cons: Higher cost per mg compared to common isomers.

B. In-House Synthesis (The Alternative)

Researchers often attempt to synthesize hydroxy fatty acids via keto-reduction.

- Method: Reduction of 6-ketohexadecanoic acid using NaBH₄.
- Risk: This produces a racemic mixture (

-6-OH). If your biological target is enantiomer-specific (e.g., purely R-form from fungal hydration), a racemic standard may split into two peaks on chiral columns, complicating quantification.

- Recommendation: Use commercial standards for retention time locking. Use synthesis only if isotopic labeling (

C or D) is required and unavailable commercially.

Analytical Validation: GC-MS Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) is the superior method for positional isomer identification due to the predictable alpha-cleavage fragmentation of Trimethylsilyl (TMS) derivatives.

The Mechanism of Identification

When a hydroxy fatty acid methyl ester (FAME) is derivatized with TMS, the mass spectrometer (EI source) induces cleavage at the carbon-carbon bonds adjacent to the TMS-bearing carbon (C6).

Structure: $\text{CH}_3\text{-(CH}_2\text{)}_9\text{-CH(OTMS)\text{-}(\text{CH}_2\text{)}_4\text{-COOMe}$

Diagnostic Ions for 6-OH-16:0

- Proximal Fragment (C1–C6): Cleavage between C6 and C7.
 - Structure: $[\text{MeOOC}\text{-}(\text{CH}_2\text{)}_4\text{-CH=OTMS}]^+$
 - $m/z = 217$
 - Derivation: $\text{MeOOC (59) + (CH}_2\text{)}_4\text{ (56) + CH (13) + OTMS (89) = 217.}$
- Distal Fragment (C6–C16): Cleavage between C5 and C6.
 - Structure: $[\text{TMS-O=CH}\text{-}(\text{CH}_2\text{)}_9\text{-CH}_3]^+$
 - $m/z = 243$

- Derivation: OTMS (89) + CH (13) + (CH₂)₉ (126) + Me (15) = 243.

Comparison Table: Fragment Ions of Isomers

Isomer	Key Diagnostic Ion 1	Key Diagnostic Ion 2	Mechanism
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| 6-OH-16:0 | m/z 217 | m/z 243 | Mid-chain

-cleavage | | 16-OH-16:0 | m/z 103 | m/z 369 [M-15] | Primary alcohol (

-OTMS) | | 2-OH-16:0 | m/z 129 | [M-59] (Loss of COOMe) |

-cleavage relative to ester |

Experimental Protocols

Protocol A: Derivatization for GC-MS

Objective: Convert the non-volatile hydroxy fatty acid into a volatile Methyl Ester TMS Ether (ME-TMS) derivative.

Reagents:

- BF₃-Methanol (14%) or H₂SO₄-Methanol (2%).
- BSTFA + 1% TMCS (Silylation agent).
- Hexane (HPLC Grade).

Step-by-Step Workflow:

- Esterification: Dissolve 100 µg of standard in 200 µL BF₃-MeOH. Heat at 60°C for 15 min. (Converts COOH COOMe).
- Extraction: Add 200 µL Hexane and 200 µL water. Vortex. Collect the upper Hexane phase. Evaporate to dryness under N₂.

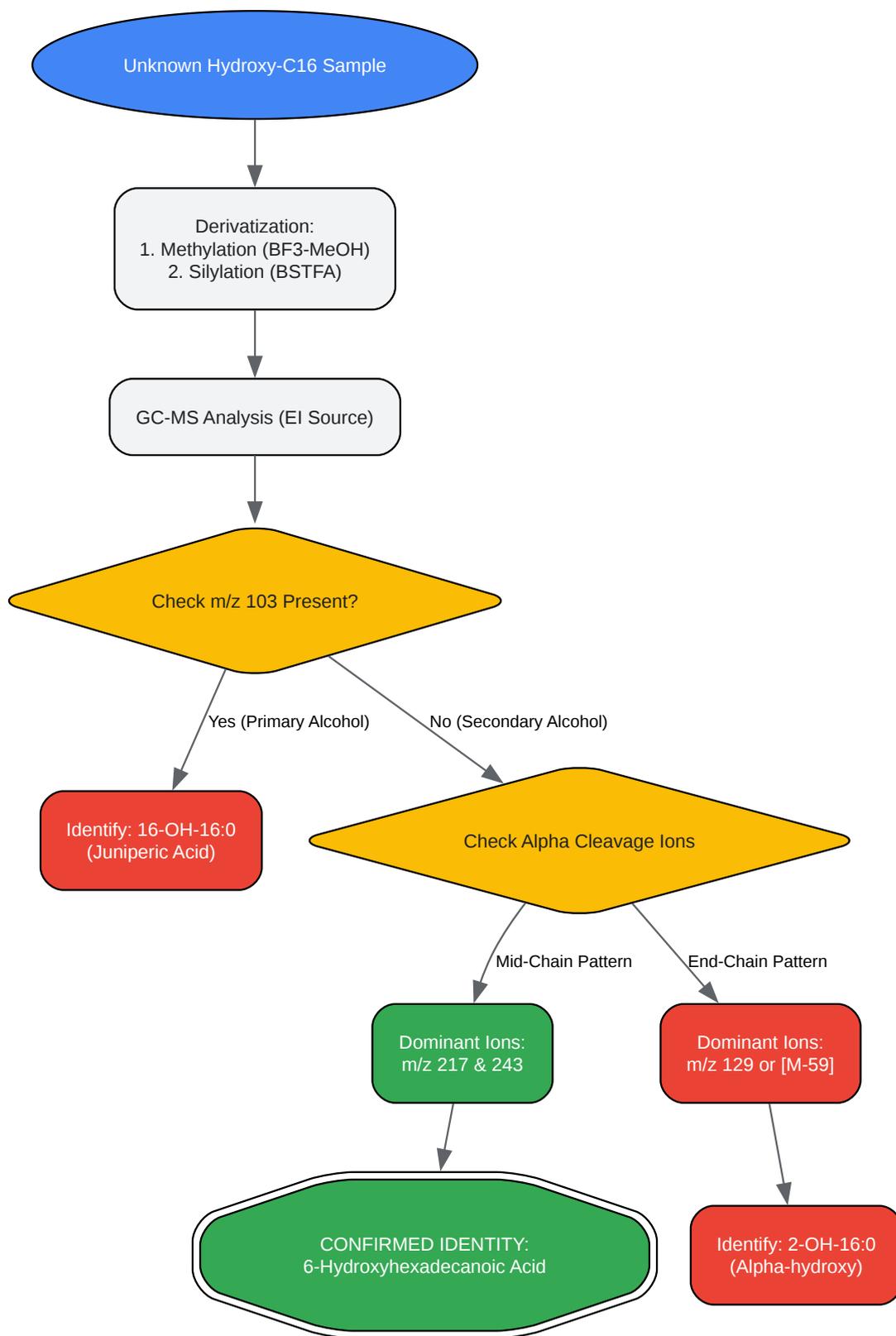
- Silylation: Add 50 μ L BSTFA (with 1% TMCS) and 50 μ L Pyridine (optional catalyst). Heat at 60°C for 30 min. (Converts OH OTMS).
- Analysis: Inject 1 μ L into GC-MS (Splitless).

Protocol B: GC-MS Instrument Parameters

- Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25 μ m). Non-polar columns are preferred for separating positional isomers.
- Carrier Gas: Helium @ 1.0 mL/min.
- Oven Program:
 - Start: 100°C (Hold 1 min).
 - Ramp: 20°C/min to 200°C.
 - Ramp: 5°C/min to 300°C (Hold 5 min).
- MS Source: Electron Impact (70 eV).
- Scan Range: m/z 50–500.

Visualization: Identification Logic

The following diagram illustrates the decision logic for validating the 6-OH isomer against potential interferences.



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Caption: Analytical decision tree for distinguishing **6-hydroxyhexadecanoic acid** from its 16-OH and 2-OH isomers using GC-MS fragmentation patterns.

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